molecular formula C18H22BrN5O3S2 B4127512 methyl 2-[({2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-[({2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4127512
M. Wt: 500.4 g/mol
InChI Key: FWHDEVCLFUEMRV-UHFFFAOYSA-N
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Description

Methyl 2-[({2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of pyrazole, hydrazine, and benzothiophene moieties

Preparation Methods

The synthesis of methyl 2-[({2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple stepsCommon methods for synthesizing pyrazoles include cycloaddition reactions and condensation reactions involving hydrazines and 1,3-dicarbonyl compounds . The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazole N-oxides.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Cyclization: The hydrazine moiety can participate in cyclization reactions to form additional heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Scientific Research Applications

Methyl 2-[({2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound is primarily related to its ability to interact with biological targets such as enzymes and receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with active sites of enzymes, potentially inhibiting their activity. The hydrazine and benzothiophene moieties can also contribute to the compound’s binding affinity and specificity .

Properties

IUPAC Name

methyl 2-[[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O3S2/c1-8-5-6-10-11(7-8)29-16(12(10)17(26)27-4)20-18(28)22-21-15(25)14-13(19)9(2)24(3)23-14/h8H,5-7H2,1-4H3,(H,21,25)(H2,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHDEVCLFUEMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=S)NNC(=O)C3=NN(C(=C3Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[({2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
methyl 2-[({2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
methyl 2-[({2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-[({2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[({2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
methyl 2-[({2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinyl}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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